Cas no 2361761-49-9 (N-[2-[[4-Chloro-3-fluoro-2-(4-morpholinyl)phenyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide)
![N-[2-[[4-Chloro-3-fluoro-2-(4-morpholinyl)phenyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide structure](https://nl.kuujia.com/scimg/cas/2361761-49-9x500.png)
2361761-49-9 structure
Productnaam:N-[2-[[4-Chloro-3-fluoro-2-(4-morpholinyl)phenyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide
N-[2-[[4-Chloro-3-fluoro-2-(4-morpholinyl)phenyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide Chemische en fysische eigenschappen
Naam en identificatie
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- N-({[4-chloro-3-fluoro-2-(morpholin-4-yl)phenyl]carbamoyl}methyl)-N-ethylprop-2-enamide
- 2361761-49-9
- EN300-26589756
- N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-ethylprop-2-enamide
- Z2907971899
- N-[2-[[4-Chloro-3-fluoro-2-(4-morpholinyl)phenyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide
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- Inchi: 1S/C17H21ClFN3O3/c1-3-15(24)21(4-2)11-14(23)20-13-6-5-12(18)16(19)17(13)22-7-9-25-10-8-22/h3,5-6H,1,4,7-11H2,2H3,(H,20,23)
- InChI-sleutel: JIQLBIBVDRBWKN-UHFFFAOYSA-N
- LACHT: C(N(CC(NC1=CC=C(Cl)C(F)=C1N1CCOCC1)=O)CC)(=O)C=C
Berekende eigenschappen
- Exacte massa: 369.1255474g/mol
- Monoisotopische massa: 369.1255474g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 6
- Complexiteit: 488
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 61.9Ų
Experimentele eigenschappen
- Dichtheid: 1.302±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Kookpunt: 595.6±50.0 °C(Predicted)
- pka: 11.72±0.70(Predicted)
N-[2-[[4-Chloro-3-fluoro-2-(4-morpholinyl)phenyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26589756-1g |
2361761-49-9 | 90% | 1g |
$0.0 | 2023-09-13 | ||
Enamine | EN300-26589756-1.0g |
N-({[4-chloro-3-fluoro-2-(morpholin-4-yl)phenyl]carbamoyl}methyl)-N-ethylprop-2-enamide |
2361761-49-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-[2-[[4-Chloro-3-fluoro-2-(4-morpholinyl)phenyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide Gerelateerde literatuur
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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3. Book reviews
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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